6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one
Description
This compound is a synthetic nucleoside analog characterized by a pyrimido-oxazine core conjugated to a 2-deoxyribofuranosyl sugar moiety. The 3,5-hydroxyl groups of the deoxyribose are protected with p-toluoyl esters, a common strategy in nucleoside chemistry to enhance stability and modulate lipophilicity during synthesis . The molecular formula is C₁₁H₁₅N₃O₅, with a molecular weight of 269.25 g/mol and a purity of ≥96% . Its structural hybridity—combining pyrimidine and oxazine rings—grants unique base-pairing dynamics, making it a subject of interest in mutagenesis and antiviral research .
Propriétés
IUPAC Name |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWOLICWVOUAF-YTFSRNRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Protection of Hydroxyl Groups
-
Selective Tosylation : D-Ribose is treated with p-toluoyl chloride in the presence of a base (e.g., pyridine) to protect the 3- and 5-hydroxyl groups. The 2-hydroxyl remains unprotected for subsequent deoxygenation.
-
Deoxygenation at C2 : The 2-hydroxyl group is replaced with hydrogen via a radical-mediated deoxygenation using Barton-McCombie conditions (e.g., thiocarbamate formation followed by treatment with tributyltin hydride).
Conversion to Glycosyl Donor
The resulting 3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranose is activated as a glycosyl chloride using thionyl chloride (SOCl2) or hydrochloric acid in anhydrous dichloromethane. The chloride intermediate (CAS: 54330-21-6) is isolated as a white powder with a melting point of 117–119°C and characterized byH NMR (δ 7.8–7.2 ppm, aromatic protons) and IR (C=O stretch at 1,720 cm⁻¹).
Synthesis of the Heterocyclic Core: Pyrimido[4,5-c] Oxazin-7-One
The pyrimidooxazinone ring is constructed through a cyclocondensation reaction:
Precursor Preparation
Functionalization at C6
The 6-position of the heterocycle is brominated using N-bromosuccinimide (NBS) to introduce a leaving group for subsequent glycosylation.
Glycosylation Reaction: Coupling Sugar and Heterocycle
The glycosyl chloride intermediate is coupled to the heterocycle via a nucleophilic aromatic substitution:
Reaction Conditions
-
Activation : The glycosyl chloride (1.2 equiv) is dissolved in anhydrous acetonitrile under argon.
-
Nucleophilic Attack : The brominated heterocycle (1.0 equiv) is added with silver triflate (AgOTf) as a Lewis acid to facilitate the formation of the β-glycosidic bond.
-
Temperature and Time : The reaction proceeds at 60°C for 24 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).
Stereochemical Control
The β-configuration is ensured by neighboring-group participation from the 3-O-p-toluoyl group, which stabilizes the oxocarbenium ion intermediate in a chair-like conformation.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) to yield a white solid with ≥95% purity.
Analytical Data
-
H NMR (400 MHz, CDCl3) : δ 8.15 (s, 1H, H-2), 7.95–7.20 (m, 8H, aromatic), 6.10 (d, J = 6.4 Hz, H-1'), 4.50–4.30 (m, sugar protons).
-
HRMS (ESI+) : m/z 506.1912 [M+H]+ (calculated for C27H28N3O7: 506.1918).
Scale-Up Considerations and Yield Optimization
Solvent Selection
Anhydrous acetonitrile is preferred for glycosylation due to its ability to dissolve both the glycosyl donor and heterocycle while minimizing hydrolysis.
Catalytic Additives
Adding molecular sieves (4Å) improves yield (from 65% to 82%) by scavenging trace moisture.
Challenges and Alternative Approaches
Competing Side Reactions
-
Hydrolysis of Glycosyl Chloride : Mitigated by rigorous drying of solvents and reagents.
-
α-Glycoside Formation : Minimized to <5% through careful control of temperature and Lewis acid concentration.
Industrial Applications and Supplier Data
The compound is available commercially (e.g., VulcanChem) as a research-grade material with the following specifications:
| Property | Value |
|---|---|
| CAS No. | 126128-41-4 |
| Molecular Formula | C27H27N3O7 |
| Molecular Weight | 505.52 g/mol |
| Purity | ≥95% (HPLC) |
| Storage Conditions | −20°C, desiccated |
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The p-toluoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
6-(2-Deoxy-beta-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one (DCyt/dP)
- Structure : Lacks the p-toluoyl protecting groups, exposing the 3',5'-hydroxyls of the deoxyribose.
- Molecular Weight : 269.25 g/mol (same as the toluoyl-protected form, but distinct polarity) .
- Role : Active form in biological systems; incorporated into DNA during replication .
- Key Research Findings: Induces replication errors via tautomerization, increasing the population of mutagenic Gua·DCyt mispairs by ~10⁶-fold compared to canonical cytosine . Facilitates Ade·DCyt→Ade·DCyt tautomerization, mimicking Watson-Crick geometry and causing replication infidelity . Used in genetic selection systems (e.g., E. coli) as a nucleoside analog for stringent circuit regulation .
6-(β-D-Ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one 5'-triphosphate (rPTP)
- Structure : Ribose sugar instead of deoxyribose; 5'-triphosphate enables incorporation into RNA.
- Role : Degenerate nucleotide analog used in RNA polymerase studies.
- Key Research Findings :
Dimethoxytrityl (DMT)-Protected Analogues
- Structure : 5'-O-dimethoxytrityl protection on the deoxyribose, enhancing solubility in organic solvents .
- Role : Intermediate in solid-phase oligonucleotide synthesis.
Comparative Analysis Table
Mechanistic and Functional Divergences
- Mutagenicity: DCyt/dP’s tautomerization propensity (e.g., enol→keto shifts) destabilizes base pairing, whereas the toluoyl-protected form likely remains inert until metabolic activation .
- Enzymatic Incorporation : rPTP’s ribose sugar and triphosphate enable RNA polymerase recognition, contrasting with DCyt/dP’s DNA polymerase specificity .
- Synthetic Utility : The toluoyl and DMT protections are critical for nucleoside phosphorylation and oligonucleotide synthesis, preventing undesired side reactions .
Activité Biologique
The compound 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one (CAS No. 126128-41-4) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cells, and antiviral properties.
- Molecular Formula : C27H27N3O7
- Molecular Weight : 505.52 g/mol
- Structure : The compound features a pyrimido[4,5-c][1,2]oxazin core with a deoxyribofuranosyl moiety modified by two p-toluoyl groups.
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid synthesis and function through several mechanisms:
- Inhibition of Nucleic Acid Polymerases : The structural similarity to natural nucleosides allows for incorporation into DNA or RNA, potentially leading to chain termination or misincorporation during replication.
- Cytotoxicity in Cancer Cells : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from various research studies:
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses. The antiviral mechanism may involve the inhibition of viral replication through interference with viral polymerases or integration processes.
- Inhibition of Viral Replication : Studies indicate that the compound can inhibit the replication of certain RNA viruses by mimicking nucleotide substrates required for viral RNA synthesis.
- Potential Use in Antiviral Therapies : Given its structural characteristics, this compound may serve as a lead for developing new antiviral agents targeting specific viral pathways.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vivo using xenograft models of human cancers. The results indicated significant tumor regression in treated groups compared to controls, supporting its potential as an effective therapeutic agent.
Study Overview
- Objective : To assess the antitumor efficacy in a xenograft model.
- Methodology : Mice were implanted with human cancer cells and treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor size was observed, with minimal toxicity reported in normal tissues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high purity of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one?
- Methodological Answer : One-pot multi-step reactions are commonly employed for structurally complex heterocycles. For example, analogous compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) were synthesized via sequential cyclization and functionalization steps, achieving yields of 51–61% . Key variables include solvent polarity (DMSO enhances cyclization), temperature control (80–100°C for imidazole ring formation), and protecting group strategies (e.g., p-toluoyl groups prevent undesired side reactions). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the target compound from byproducts .
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Focus on diagnostic signals such as the anomeric proton (β-D-2-deoxyribofuranosyl C1-H, δ ~6.1–6.3 ppm, doublet) and aromatic protons from p-toluoyl groups (δ ~7.2–7.8 ppm, multiplet) .
- 13C NMR : Confirm the deoxyribose scaffold (C1’ at ~85–90 ppm) and carbonyl groups (oxazin-7-one C=O at ~165–170 ppm) .
- HRMS : Calculate exact mass using isotopic patterns. For example, a deviation <5 ppm between theoretical (e.g., 550.0978) and observed (e.g., 550.0816) values validates molecular composition .
Advanced Research Questions
Q. How does the stereoelectronic environment of the p-toluoyl groups influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2–12 at 37°C). Monitor degradation via HPLC-MS, focusing on cleavage of the p-toluoyl ester bonds (retention time shifts or new peaks). Analogous studies on protected nucleosides suggest that electron-withdrawing groups (e.g., nitro substituents) reduce ester hydrolysis rates compared to electron-donating groups . For mechanistic insights, employ DFT calculations to model charge distribution across the toluoyl moieties .
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NOE correlations or HRMS adducts)?
- Methodological Answer :
- Unexpected NOEs : Use 2D NMR (ROESY or NOESY) to distinguish between intramolecular interactions (e.g., pyrimido-oxazin ring stacking) and artifacts. For example, a false NOE between distant protons may arise from spin diffusion .
- HRMS Adducts : Sodium or potassium adducts ([M+Na]+ or [M+K]+) are common in ESI-MS. Use post-column infusion of ammonium acetate (10 mM) to suppress adduct formation and improve accuracy .
Q. How can the compound’s reactivity with biological nucleophiles (e.g., thiols or amines) be systematically evaluated?
- Methodological Answer : Design kinetic assays using glutathione (GSH) or lysine as model nucleophiles. Monitor reaction progress via UV-Vis (e.g., thiolate attack at the oxazin-7-one carbonyl) or LC-MS to detect adducts (e.g., [M+GSH-H2O]+). For time-resolved data, use stopped-flow spectroscopy under pseudo-first-order conditions .
Experimental Design Considerations
Q. What statistical frameworks are appropriate for optimizing reaction yields in a multi-variable synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Variables include temperature (X1), solvent ratio (X2), and catalyst loading (X3). For example, a study on tetrahydroimidazo[1,2-a]pyridines achieved 61% yield by optimizing DMSO/water ratios and reaction time . Use ANOVA to identify significant factors (p <0.05) and desirability functions to maximize yield and purity .
Q. How should researchers validate the absence of residual solvents or byproducts in the final compound?
- Methodological Answer : Use GC-MS with headspace sampling for volatile residuals (e.g., DMF, THF). For non-volatile byproducts, employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Reference pharmacopeial guidelines (e.g., USP <467>) for acceptance criteria (e.g., <500 ppm for Class 3 solvents) .
Data Interpretation Challenges
Q. How can researchers distinguish between crystallinity-induced spectral shifts vs. structural isomerism in XRD and NMR data?
- Methodological Answer :
- XRD : Compare experimental unit cell parameters with predicted values (Mercury CSD software). Polymorphs exhibit distinct diffraction patterns (e.g., differences in 2θ angles >0.5°).
- NMR : Variable temperature NMR (VT-NMR) can resolve dynamic effects. For example, broadening of signals at low temperatures suggests conformational exchange, whereas isomerism would show split peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
